2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities. The presence of the 3,4-dimethoxyphenyl group and the thian-4-yl group in the structure adds to its potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles. For example, the reaction of a diamine with a dihalide under basic conditions can form the diazepane ring.
Attachment of the Thian-4-yl Group: This step might involve nucleophilic substitution reactions. For instance, the reaction of a thian-4-yl halide with the diazepane ring can introduce the thian-4-yl group.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be done through Friedel-Crafts acylation or similar reactions. For example, the reaction of 3,4-dimethoxybenzoyl chloride with the diazepane-thian-4-yl intermediate can introduce the 3,4-dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups. For example, the oxidation of the methoxy groups can form the corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group. For instance, the reduction of the carbonyl group can form the corresponding alcohol.
Substitution: The diazepane ring and the phenyl group might participate in various substitution reactions. For example, the substitution of the thian-4-yl group with other nucleoph
Properties
Molecular Formula |
C20H30N2O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C20H30N2O3S/c1-24-18-5-4-16(14-19(18)25-2)15-20(23)22-9-3-8-21(10-11-22)17-6-12-26-13-7-17/h4-5,14,17H,3,6-13,15H2,1-2H3 |
InChI Key |
KAQLTIHSIHEPMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSCC3)OC |
Origin of Product |
United States |
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